REACTION_CXSMILES
|
[OH:1][CH:2]1[CH:6]([CH2:7][OH:8])[O:5][CH:4]([C:9]2C(O)=[N:11][C:12](O)=[C:13]([Cl:15])[N:14]=2)[CH2:3]1.N([O-])=O.[Na+].[NH2:22][C:23]([NH2:25])=O>C(O)(=O)C>[OH:1][CH:2]1[CH:6]([CH2:7][OH:8])[O:5][CH:4]([C:9]2[C:23]([NH2:25])=[N:22][C:12]([NH2:11])=[C:13]([Cl:15])[N:14]=2)[CH2:3]1 |f:1.2|
|
Name
|
3-(4-Hydroxy-5-hydroxymethyl -tetrahydrofuran-2-yl)-2,6-dihydroxy-5-chloro-pyrazine
|
Quantity
|
264 mg
|
Type
|
reactant
|
Smiles
|
OC1CC(OC1CO)C=1C(=NC(=C(N1)Cl)O)O
|
Name
|
|
Quantity
|
700 mg
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
NC(=O)N
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for a further three hours at RT
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to destroy excess nitrite
|
Type
|
WASH
|
Details
|
adequately washed
|
Type
|
WASH
|
Details
|
the desired product was eluted with ethanol/water/ammonium
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
OC1CC(OC1CO)C=1C(=NC(=C(N1)Cl)N)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 230 mg | |
YIELD: PERCENTYIELD | 87% | |
YIELD: CALCULATEDPERCENTYIELD | 88.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |